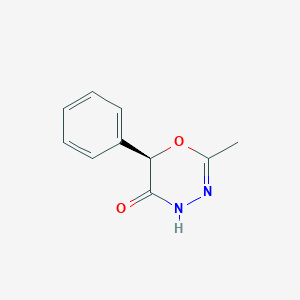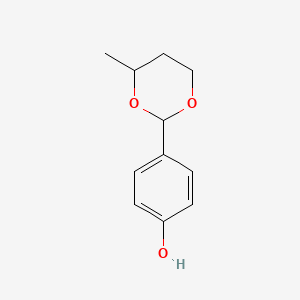
4-(4-Methyl-1,3-dioxan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methyl-1,3-dioxan-2-yl)phenol is a chemical compound with the molecular formula C11H14O3 It is characterized by a phenol group attached to a 1,3-dioxane ring, which is further substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1,3-dioxan-2-yl)phenol typically involves the reaction of 4-methyl-1,3-dioxane with phenol under specific conditions. One common method includes the use of acid catalysts to facilitate the formation of the dioxane ring and subsequent attachment to the phenol group . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methyl-1,3-dioxan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the dioxane ring or the phenol group, leading to different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenol ring .
Wissenschaftliche Forschungsanwendungen
4-(4-Methyl-1,3-dioxan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(4-Methyl-1,3-dioxan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can engage in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The dioxane ring may also play a role in modulating the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)
- 4-[2-(2,4-Dimethyl-1,3-dioxolan-2-yl)ethyl]phenol
- 4-(4-Hydroxyphenyl)-2-butanone propyleneglycol
Uniqueness
4-(4-Methyl-1,3-dioxan-2-yl)phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. Its combination of a phenol group with a dioxane ring makes it particularly versatile for various applications, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
902262-79-7 |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
4-(4-methyl-1,3-dioxan-2-yl)phenol |
InChI |
InChI=1S/C11H14O3/c1-8-6-7-13-11(14-8)9-2-4-10(12)5-3-9/h2-5,8,11-12H,6-7H2,1H3 |
InChI-Schlüssel |
RPFVSEYEVXVMEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCOC(O1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


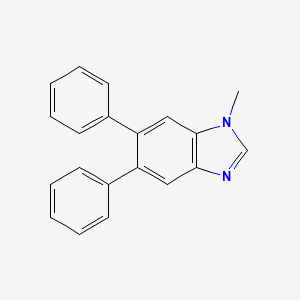
![4-[(3-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14178307.png)
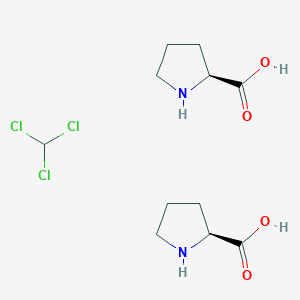

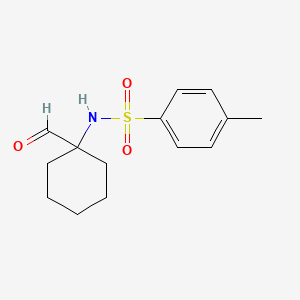
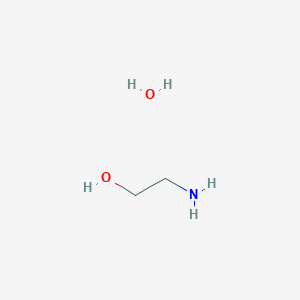
![N,N-dimethyl-2-[3-(1-pyridin-2-ylethenyl)-1-benzothiophen-2-yl]ethanamine](/img/structure/B14178333.png)
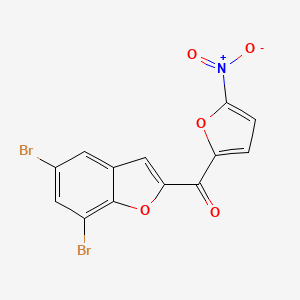
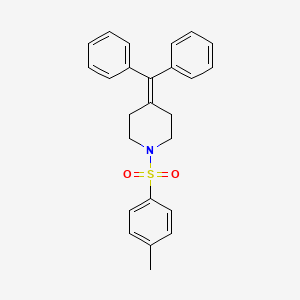
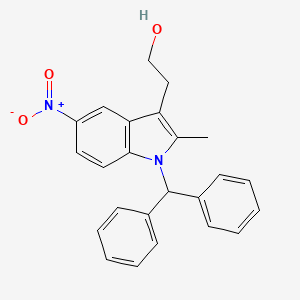
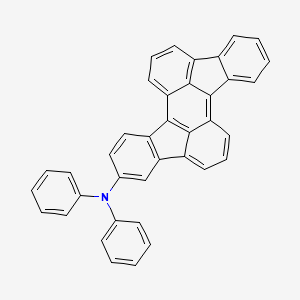
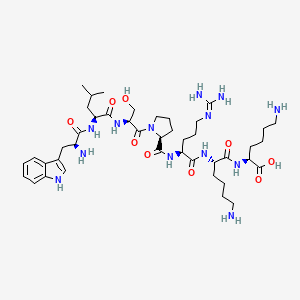
![9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B14178360.png)
